Antimalarial Scaffold Validation: Class-Level Potency Data for Pyrido[1,2-a]pyrimidin-4-ones (No Target Compound Data Available)
The pyrido[1,2-a]pyrimidin-4-one scaffold to which the target compound belongs has demonstrated quantifiable antimalarial activity. In a 2014 study of 42 compounds, the most active analog, 3-fluorobenzyl(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbamate (compound 21), showed an IC50 of 33 μM against the chloroquine-sensitive Pf 3D7 strain by SYBR Green I assay, while 4-oxo-N-[4-(trifluoromethyl)benzyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (compound 37) showed an IC50 of 37 μM [1]. No data exist for the target compound in this assay system. The target compound's 7-methyl and 3-phenylpropyl substitutions have not been evaluated in this context, and their effect on potency relative to these benchmark analogs cannot be quantified.
| Evidence Dimension | Antimalarial in vitro potency (IC50 vs. Pf 3D7) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Compound 21: IC50 = 33 μM; Compound 37: IC50 = 37 μM |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | SYBR Green I assay against erythrocytic stages of chloroquine-sensitive Pf 3D7 strain |
Why This Matters
This establishes the scaffold's antimalarial ceiling, but without data for the target compound, its selection over analogs 21 or 37 cannot be scientifically justified based on potency.
- [1] Mane UR, et al. Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. Eur J Med Chem. 2014;79:422-435. PMID: 24763263. View Source
